molecular formula C12H12N4O2 B12587146 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- CAS No. 328571-52-4

2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)-

Cat. No.: B12587146
CAS No.: 328571-52-4
M. Wt: 244.25 g/mol
InChI Key: WRRCSQJSGMOROM-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an azido group and a methylbenzoyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .

Preparation Methods

The synthesis of 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- involves several steps. One common method includes the acylation of 2-pyrrolidinone with 2-azido-5-methylbenzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for pyrrolidinones often involve the catalytic or electrochemical reduction of succinimide, the carbonylation of allylamine, or the hydrogenation of succinonitrile under hydrolytic conditions . These methods can be adapted to produce various derivatives, including 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)-.

Chemical Reactions Analysis

2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- can undergo several types of chemical reactions:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- is largely dependent on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and drug development. The pyrrolidinone ring can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- can be compared with other pyrrolidinone derivatives such as:

The presence of the azido and methylbenzoyl groups in 2-Pyrrolidinone, 1-(2-azido-5-methylbenzoyl)- makes it unique, providing additional reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

328571-52-4

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

1-(2-azido-5-methylbenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C12H12N4O2/c1-8-4-5-10(14-15-13)9(7-8)12(18)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3

InChI Key

WRRCSQJSGMOROM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=[N+]=[N-])C(=O)N2CCCC2=O

Origin of Product

United States

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